molecular formula C15H16Cl2N2O2 B1621234 3-tert-Butyl-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carboxylic acid CAS No. 306937-02-0

3-tert-Butyl-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1621234
CAS No.: 306937-02-0
M. Wt: 327.2 g/mol
InChI Key: VQNZMDMWUNBVGO-UHFFFAOYSA-N
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Description

3-tert-Butyl-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the pyrazole family It is characterized by the presence of a tert-butyl group, a dichlorobenzyl group, and a carboxylic acid group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the tert-butyl group: This step involves the alkylation of the pyrazole ring with tert-butyl halide under basic conditions.

    Attachment of the dichlorobenzyl group: This is usually done via a nucleophilic substitution reaction where the pyrazole ring is reacted with 2,4-dichlorobenzyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The dichlorobenzyl group can be reduced to form a benzyl group.

    Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of benzyl-substituted pyrazole.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-tert-Butyl-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in inflammatory or cancer-related pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-Butyl-1-(2,4-dichlorobenzyl)-N-isopropyl-1H-pyrazole-5-carboxamide
  • 3-tert-Butyl-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

3-tert-Butyl-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-tert-butyl-2-[(2,4-dichlorophenyl)methyl]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O2/c1-15(2,3)13-7-12(14(20)21)19(18-13)8-9-4-5-10(16)6-11(9)17/h4-7H,8H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNZMDMWUNBVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)O)CC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370870
Record name 3-tert-Butyl-1-[(2,4-dichlorophenyl)methyl]-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731081
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

306937-02-0
Record name 1-[(2,4-Dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306937-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-tert-Butyl-1-[(2,4-dichlorophenyl)methyl]-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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